Photobiotin acetate salt
Description
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Properties
IUPAC Name |
acetic acid;N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLNTOMOSLSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N9O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution As a Research Tool
The development of photobiotin (B1226016) acetate (B1210297) salt was a significant step forward in the move away from hazardous radioactive labeling methods. In 1985, a photo-activatable analogue of biotin (B1667282), N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine, known as photobiotin, was synthesized. nih.gov This novel reagent was created to enable the rapid, reliable, and large-scale preparation of stable, non-radioactive biotin-labeled DNA and RNA hybridization probes. nih.gov This innovation provided a simpler and less expensive alternative to existing enzymatic labeling methods, which were often prone to DNA and RNA degradation. bionity.comaddgene.org Over the years, its application has expanded beyond nucleic acids to include the labeling of proteins and the immobilization of macromolecules on various surfaces for advanced analytical techniques. nih.govacs.org
Conceptual Foundation: Photo Activatable Biotin Analogues
Photobiotin (B1226016) acetate (B1210297) salt is a complex molecule engineered with distinct functional parts: a biotinyl group, a photoreactive arylazide group, and a charged linker arm that connects them. sigmaaldrich.comchemicalbook.com
Biotin (B1667282) Group: This is vitamin B7, which exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. bionity.com This strong and stable interaction is the foundation of many detection systems in molecular biology. oup.com
Photoreactive Arylazide Group: The key to its function lies in the N-(4-azido-2-nitrophenyl) group. nih.govoup.com When exposed to light, typically in the UV or visible spectrum (260-475 nm), the azide (B81097) group becomes highly reactive. bionity.com It generates an extremely reactive intermediate nitrene, which can form stable, non-specific covalent bonds with nearby molecules, including proteins, DNA, and RNA. iastate.edu
Linker Arm: A long, symmetrical tri-amine linker was chosen in its design to separate the biotin and the photoreactive group. oup.com This spatial separation helps to prevent steric hindrance, ensuring that the biotin can still bind effectively to avidin or streptavidin after the labeling reaction has occurred. oup.com
This molecular design allows researchers to label molecules that may not have easily modifiable functional groups, providing a versatile tool for a broad range of applications. bionity.comiastate.edu
Applications in Nucleic Acid Research
Assessment of Probe Stability and Detection Sensitivity
The efficacy of nucleic acid hybridization assays hinges on the stability of the labeled probes and the sensitivity of the detection method. Probes labeled with photobiotin (B1226016) acetate (B1210297) salt have been rigorously evaluated for these characteristics, demonstrating their suitability for a variety of research applications.
Probe Stability: Probes labeled with photobiotin exhibit excellent stability, a significant advantage over radioactive labels like ³²P, which have a short half-life. researchgate.netseracare.com Aqueous solutions of photobiotin acetate are stable for at least five months when stored frozen at -20°C and protected from light. oup.comsigmaaldrich.comsigmaaldrich.com Once coupled to a nucleic acid, the resulting biotinylated probe is also highly stable, capable of being stored for at least one year at -20°C without significant loss of function. seracare.com This stability is attributed to the formation of stable, presumably covalent, linkages between the photoactivated nitrene group of photobiotin and the nucleic acid. oup.comnih.govresearchgate.net This durability allows for the preparation of large batches of probe, ensuring consistency across multiple experiments over extended periods. humanjournals.com
Detection Sensitivity: The sensitivity of photobiotin-labeled probes has been a key area of investigation, with numerous studies demonstrating high levels of detection, often comparable to radioactive methods. In dot-blot hybridization assays, photobiotin-labeled probes have been shown to detect as little as 0.5 picograms (pg) of target DNA. nih.govresearchgate.netoup.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This high sensitivity is achieved through the strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, which is typically conjugated to an enzyme like alkaline phosphatase for colorimetric or chemiluminescent signal generation. humanjournals.comspringernature.comspringernature.com
Research has consistently shown that the sensitivity for detecting target RNA in dot-blots and Northern blots is equivalent to that obtained with traditional ³²P-labeled DNA probes. nih.govresearchgate.netoup.com Similarly, in the diagnosis of plant viroids and viruses, photobiotin-labeled probes achieved detection sensitivities similar to their ³²P-labeled counterparts. nih.govnih.gov
However, detection sensitivity can be influenced by the specific assay conditions and the detection system used. One comparative study on the detection of Campylobacter pylori DNA found that a particular commercial photobiotin-DNA probe system was 100 times less sensitive than a ³²P-labeled probe and other non-radioactive systems. nih.govmicrobiologyresearch.org This highlights the importance of optimizing hybridization and detection protocols for each specific application.
Detailed Research Findings:
The following tables summarize key findings from various studies on the detection sensitivity of photobiotin-labeled probes.
Table 1: Detection Limits of Photobiotin-Labeled Probes in Various Studies
| Target Nucleic Acid | Assay Type | Reported Detection Limit | Source |
|---|---|---|---|
| Target DNA | Dot-blot Hybridization | 0.5 pg (6 x 10-18 mol) | nih.govoup.com |
| Viroid RNA (ASBV, CCCV, CSV, PSTV) | Dot-blot Hybridization | Similar to 32P-labeled probes | nih.gov |
| Barley Yellow Dwarf Virus (BYDV) RNA | Dot-blot Hybridization | Similar to 32P-labeled probes | nih.gov |
| Target Protein (Tubulin) | Electroblot | Below 10 pg | nih.gov |
Table 2: Comparative Sensitivity of Nucleic Acid Probes
| Probe Label | Target | Detection System | Relative Sensitivity | Source |
|---|---|---|---|---|
| Photobiotin | Target RNA | Avidin/Streptavidin-Phosphatase | Equivalent to 32P-labeled probes | nih.govresearchgate.netoup.com |
| Photobiotin | C. pylori DNA | BRESA commercial kit | 100-fold less sensitive than 32P and other non-radioactive probes | nih.govmicrobiologyresearch.org |
| 32P-labeled Probe | C. pylori DNA | Autoradiography | 100 pg | nih.govmicrobiologyresearch.org |
| Biotin-DNA (Nick Translation) | C. pylori DNA | BluGene™ Detection System | Similar to 32P-labeled probe | nih.govmicrobiologyresearch.org |
| Sulphonated Probe | C. pylori DNA | Chemiprobe™ Detection System | Similar to 32P-labeled probe | nih.govmicrobiologyresearch.org |
Applications in Protein Research and Proteomics
General Protein Labeling Strategies
Photobiotin (B1226016) acetate (B1210297) salt facilitates the covalent attachment of a biotin (B1667282) label to proteins, a process known as biotinylation. thermofisher.comsinobiological.com This process is a cornerstone of many research applications, enabling the detection, purification, and analysis of proteins and their binding partners. sinobiological.com The labeling strategy leverages the high-affinity interaction between biotin and streptavidin (or avidin) for subsequent detection and isolation. researchgate.net
The process involves incubating the target protein with photobiotin acetate salt and then exposing the mixture to light. bohrium.comnih.gov The arylazide group, upon photoactivation, forms a highly reactive nitrene intermediate that non-specifically inserts into nearby C-H and N-H bonds, resulting in a stable, covalent linkage between the biotin tag and the protein. nih.gov
A key advantage of using photobiotin is the high sensitivity of detection it affords. Studies using sheep brain tubulin as a model demonstrated that this labeling method could achieve detection limits below 10 picograms when using an avidin-alkaline phosphatase conjugate for the final detection step. nih.gov Importantly, the labeling process did not significantly impair the protein's biological functions, such as tubulin polymerization, colchicine (B1669291) binding, or recognition by specific antibodies. nih.gov This preservation of protein function is critical for the validity of subsequent interaction studies. creative-biolabs.com
Photoaffinity Labeling (PAL) for Biomolecular Interaction Profiling
Photoaffinity labeling (PAL) is a powerful technique that utilizes photo-activatable probes like this compound to identify and map biomolecular interactions directly within native biological environments. creative-biolabs.combohrium.com The core principle of PAL involves a probe with three key components: a specificity unit that recognizes the target, a photoreactive moiety (like the arylazide in photobiotin), and a reporter tag (like biotin) for identification and enrichment. bohrium.com Upon light activation, the probe covalently crosslinks to its interacting partners, effectively "trapping" the interaction for subsequent analysis. nih.govbohrium.com
This method is particularly valuable for studying transient or weak interactions that are often difficult to capture using traditional affinity-based methods. nih.gov PAL allows for the covalent capture of interactions in living cells, which helps in preserving native protein structures and interactions. bohrium.com
Table 1: Key Photoreactive Groups Used in Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Key Characteristics | Reference |
|---|---|---|---|
| Aryl Azides | Nitrene | Easy to synthesize; forms covalent bonds with various amino acids. This compound utilizes this group. | bohrium.comcreative-biolabs.com |
| Benzophenones | Triplet Ketone | Activated by longer wavelength UV light, which can reduce protein damage; may cause steric hindrance. | bohrium.comnih.gov |
| Diazirines | Carbene | Small size minimizes steric interference; trifluoromethyl derivatives are popular. | bohrium.comcreative-biolabs.com |
Identification of Protein-Ligand Interactions
PAL, utilizing probes like photobiotin, is a robust method for identifying the protein targets of small molecules or other ligands. nih.govnih.gov By incorporating a photoreactive group and a biotin tag into a ligand of interest, researchers can photo-crosslink the ligand to its binding protein(s) within a complex biological sample. bohrium.com The biotin tag then allows for the specific enrichment of the crosslinked protein-ligand complexes using streptavidin-coated beads. researchgate.net Subsequent analysis, typically by mass spectrometry, can identify the captured proteins, revealing the direct targets of the ligand. nih.gov This approach is instrumental in drug discovery for identifying both on-target and off-target interactions. bohrium.com
The ability to directly visualize these interactions at a molecular level provides crucial information. For instance, atomic force microscopy has been used to directly image the interaction between biotinylated DNA and streptavidin, offering insights into the structural effects of complex formation. nih.gov Computational methods are also employed to predict potential binding sites on protein surfaces, which can complement experimental data from PAL studies. nih.gov
Elucidation of Protein-Protein Interactions
Beyond ligand-target identification, PAL is a valuable tool for studying protein-protein interactions (PPIs). creative-biolabs.com In this context, a photo-activatable probe can be targeted to a specific protein of interest. nih.gov Upon photoactivation, the probe crosslinks to any proteins in its immediate vicinity, capturing both stable and transient interaction partners. nih.govrsc.org
This "photoproximity" labeling approach provides a snapshot of the protein's interaction network within its native cellular context. nih.gov The biotin tag on the probe facilitates the isolation of the crosslinked complexes for identification by mass spectrometry. researchgate.net This strategy has been successfully used to map the interaction networks of various proteins, revealing known and novel interactors and how these networks change in response to cellular stimuli. nih.gov The method is highly advantageous because it does not require specific antibodies for immunoprecipitation and relies on the highly specific and strong interaction between biotin and streptavidin for purification. researchgate.net
Mapping Interaction Sites and Target Deconvolution
A significant application of PAL is the precise mapping of interaction sites on a protein and the deconvolution of complex biological interaction maps. bohrium.comnih.gov When the photoreactive group of the probe crosslinks to a target protein, it does so at or near the binding site. bohrium.com By digesting the crosslinked protein and analyzing the resulting peptides by mass spectrometry, researchers can identify the specific amino acid residues that are modified by the probe. nih.gov This provides high-resolution information about the binding interface.
Target deconvolution, the process of identifying all the molecular targets of a compound, is greatly aided by PAL. bohrium.com In complex proteomes, a single compound can interact with multiple proteins. PAL experiments, coupled with quantitative proteomics, can help distinguish specific, high-affinity binders from non-specific, low-affinity interactions. nih.gov This is crucial for understanding a drug's mechanism of action and potential side effects. bohrium.comescholarship.org Statistical approaches and specialized software are often used to analyze the complex datasets generated from these experiments to infer protein interaction modules and pathways. nih.gov
Integration into Proteomics Workflows
The biotin tag introduced by this compound is central to its integration into modern proteomics workflows. sinobiological.com The extremely high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) allows for highly efficient and specific enrichment of biotinylated molecules from complex mixtures like cell lysates. researchgate.net
A typical workflow involves:
Labeling: Covalent attachment of photobiotin to target proteins via photo-crosslinking. bohrium.com
Enrichment: Capture of biotinylated proteins and their crosslinked partners using streptavidin- or avidin-conjugated magnetic beads or resin. researchgate.netresearchgate.net
Digestion: On-bead or after-elution digestion of the captured proteins into peptides, typically using trypsin. lcms.cz
Analysis: Identification and quantification of the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
Recent advancements have focused on optimizing and automating this workflow, significantly reducing sample processing time from days to hours and enabling high-throughput analysis in 96-well plate formats. researchgate.net These automated workflows enhance reproducibility and are applicable to a broad range of biotinylation-based studies, including proximity labeling. researchgate.net
Applications in Enzymatic Research and Activity Studies
This compound is also utilized in enzymatic research. A critical consideration when labeling any protein, especially an enzyme, is whether the label interferes with its biological activity. creative-biolabs.com Studies have shown that labeling with photobiotin can be achieved with minimal disruption to protein function. For example, when the enzyme tubulin was labeled with photobiotin, no significant loss of its polymerization activity was observed. nih.gov This indicates that the biotin tag was attached at sites that did not obstruct the active or allosteric sites crucial for its function.
This property makes photobiotin a useful tool for activity-based protein profiling (ABPP), a chemoproteomic strategy used to study enzyme function directly in native biological systems. bohrium.com By designing photobiotin-based probes that target the active site of an enzyme, researchers can label and identify active enzymes within the proteome, providing insights into their roles in various cellular processes. The ability to monitor enzymatic activities without disrupting them is crucial for understanding complex biological pathways and for the development of enzyme-targeted therapeutics. sinobiological.com
Methodologies for Western Blotting
This compound offers a significant enhancement to traditional Western blotting techniques by increasing detection sensitivity. The process involves labeling proteins with photobiotin, which can then be detected with high affinity by avidin (B1170675) or streptavidin conjugates.
A key advantage of using photobiotin is the substantial increase in sensitivity compared to conventional staining methods. Research has demonstrated that labeling proteins with photobiotin, followed by detection with an avidin-alkaline phosphatase conjugate, can achieve detection limits below 10 picograms. nih.gov This represents a 64- to 1024-fold increase in sensitivity over standard Coomassie blue staining. nih.gov The photoactivation process covalently attaches the biotin moiety to the protein, which generally does not interfere with its electrophoretic behavior or recognition by antibodies. nih.gov
Further enhancements in sensitivity can be achieved through multi-layered detection strategies. For instance, a three-step protocol involving a primary antibody, a biotinylated secondary antibody, and a fluorescently-labeled streptavidin or anti-biotin antibody conjugate can amplify the signal significantly. nih.gov One study found that using a biotinylated secondary antibody followed by a streptavidin conjugate containing poly-horseradish peroxidase (PolyHRP) resulted in as much as a 110-fold increase in sensitivity over traditional Western blotting methods. escholarship.org This amplification allows for the detection of low-abundance proteins that might otherwise be undetectable.
| Detection Method | Reported Increase in Sensitivity | Detection Limit | Reference |
|---|---|---|---|
| Photobiotin Labeling with Avidin-Alkaline Phosphatase | 64- to 1024-fold over Coomassie Blue | < 10 pg | nih.gov |
| Biotinylated Secondary Antibody with Streptavidin-PolyHRP | Up to 110-fold over traditional methods | Detects antigen in ≥ 50ng of lysate (vs. ≥ 2µg) | escholarship.org |
| Biotinylated Secondary Antibody with CyDye-conjugated Anti-Biotin Antibody | 30-fold over CyDye-conjugated secondary antibody alone | Not specified | nih.gov |
Protein Enrichment and Purification Strategies
The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is the foundation for powerful protein enrichment and purification strategies. addgene.orgupenn.edu this compound is used to covalently label a protein of interest or its interacting partners, which can then be selectively captured from complex mixtures like cell lysates.
This strategy is central to "pull-down" assays, a type of affinity purification. fishersci.co.uk In this technique, a biotinylated "bait" protein is immobilized on a solid support coated with streptavidin, such as agarose (B213101) or magnetic beads. nih.gov This complex is then incubated with a cell lysate containing potential "prey" proteins. Proteins that interact with the bait are captured and "pulled down," while non-interacting proteins are washed away. The captured proteins can then be eluted and identified, often by mass spectrometry. fishersci.co.uk This method is effective for both confirming known protein-protein interactions and discovering novel ones. addgene.org
Photobiotin is also integral to proximity labeling (PL) techniques, which are designed to map the spatial proteome and identify transient or weak protein interactions within living cells. wikipedia.orgresearchgate.net In these methods, an enzyme is fused to a protein of interest. When provided with a biotin-containing substrate, the enzyme generates reactive biotin molecules that covalently label nearby proteins within a small radius. addgene.org While many PL methods like BioID use enzymatic biotinylation, photoactivatable probes like photobiotin offer temporal control, as the labeling reaction is initiated by light. wikipedia.orgwikipedia.org The biotin-tagged proteins are then enriched using streptavidin affinity purification for subsequent identification by mass spectrometry. researchgate.net
| Strategy | Principle | Application | Key Reagents |
|---|---|---|---|
| Pull-Down Assay | An immobilized biotinylated "bait" protein captures interacting "prey" proteins from a lysate. fishersci.co.uk | Confirming or discovering protein-protein interactions. addgene.org | Photobiotin-labeled bait protein, Streptavidin-coated beads. nih.gov |
| Proximity Labeling (e.g., APEX-MS, BioID) | An enzyme fused to a protein of interest generates reactive biotin species to label proximal proteins in vivo. addgene.orgucsf.edu | Mapping organelle proteomes and identifying transient or weak interactions. researchgate.netucsf.edu | Enzyme-bait fusion protein, Biotin derivative (e.g., biotin-phenol). ucsf.edu |
| Photoactivated Proximity Labeling | A photoactivatable biotin probe is used to label proximal proteins upon light irradiation, offering temporal control. wikipedia.orgwikipedia.org | Capturing protein interactions at specific moments in time. | This compound, protein of interest. |
Analysis of Intact Proteins and Proteoforms
The analysis of intact proteins, or proteoforms, provides a complete picture of post-translational modifications (PTMs), splicing variants, and other sources of protein heterogeneity that are often lost in traditional "bottom-up" proteomic workflows. nih.govyoutube.com Mass spectrometry (MS) is the primary technology for intact protein analysis. nih.govmsvision.com While photobiotin labeling is a powerful tool for enrichment, the analysis of the resulting intact biotinylated proteins presents unique challenges.
A significant challenge is that modifications like glycosylation, in addition to the biotin tag itself, can make it difficult to obtain a clear mass signal during intact mass analysis. peakproteins.com For heavily glycosylated proteins, the heterogeneity of the sugar modifications can result in a broad, uninterpretable signal, making it impossible to confirm successful biotinylation by MS alone. peakproteins.com
To overcome these challenges, several strategies have been developed. When MS is inconclusive, a simple gel-shift assay can provide confirmation of biotinylation. This involves incubating the biotinylated protein with streptavidin; the resulting complex will have a higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel. peakproteins.com For mass spectrometry-based analysis, a method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the identification of biotinylated proteins. nih.gov In contrast to conventional methods that enrich intact proteins before digestion, the DiDBiT workflow involves digesting the entire protein mixture into peptides first, followed by the enrichment of only the biotin-tagged peptides. nih.gov This reduction in sample complexity significantly enhances the detection of the modified peptides by the mass spectrometer, improving the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. nih.govresearchgate.net
| Challenge | Description | Solution / Alternative Method | Principle of Solution |
|---|---|---|---|
| Inconclusive Mass Spectrometry Data | Modifications like glycosylation can prevent clear mass detection of the intact biotinylated protein. peakproteins.com | SDS-PAGE Gel-Shift Assay | Binding of streptavidin to the biotinylated protein causes a detectable increase in molecular weight on a gel. peakproteins.com |
| Low Signal / Contamination in MS | Unlabeled contaminants co-purify with biotinylated proteins, complicating MS analysis and making it difficult to discriminate true positives. nih.gov | DiDBiT (Direct Detection of Biotin-containing Tags) | Proteins are digested into peptides before enrichment of biotinylated peptides, reducing sample complexity for MS analysis. nih.gov |
Applications in Biosensor Development and Surface Chemistry
Biomolecule Immobilization on Solid Supports
The stable and precise attachment of biological recognition elements (e.g., antibodies, enzymes, nucleic acids) to a solid support is a foundational requirement for many biosensors. Photobiotin (B1226016) acetate (B1210297) salt offers a robust method for achieving this, leveraging both the highly specific avidin-biotin interaction and the precision of photolithography.
The interaction between avidin (B1170675) (or its bacterial analog, streptavidin) and biotin (B1667282) is one of the strongest known non-covalent biological interactions, with an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M). This high-affinity bond forms the basis of a versatile molecular toolkit. Photobiotin acetate salt incorporates a photoactivatable aryl azide (B81097) group, which, upon exposure to light (typically 260-475 nm), forms a highly reactive nitrene intermediate. This nitrene can then form a stable, covalent bond with adjacent molecules or surfaces, a process known as photoaffinity labeling.
A common strategy for surface patterning involves first coating a substrate, such as polystyrene or nitrocellulose, with a thin film of this compound. When exposed to light through a photomask, the photobiotin covalently binds to the polymer surface only in the illuminated areas. researchgate.net The unreacted photobiotin is then washed away, leaving a precise pattern of immobilized biotin on the surface. researchgate.net This biotinylated pattern serves as a high-affinity template for the subsequent binding of avidin or streptavidin. The avidin-coated surface can then be used to immobilize any biotinylated biomolecule—such as enzymes, antibodies, or DNA probes—through a stable biotin-avidin-biotin bridge. researchgate.net This method allows for the creation of well-defined, spatially segregated regions of different biomolecules on a single surface, a key requirement for microarray and multiplexed biosensor development.
The efficiency of this photo-immobilization process is influenced by several key parameters, as detailed in the table below.
| Parameter | Effect on Immobilization | Rationale |
| Photobiotin Concentration | Higher concentration generally increases the density of immobilized biotin, up to a saturation point. | A greater availability of photobiotin molecules on the surface increases the probability of covalent attachment upon photoactivation. |
| Irradiation Time | Longer exposure to light increases the amount of covalently bound biotin. | Increased duration of light exposure ensures a higher percentage of the aryl azide groups are converted into reactive nitrenes, leading to more extensive surface conjugation. researchgate.net |
| Light Intensity | Higher light intensity enhances the rate and efficiency of the photoactivation process. | A more intense light source provides more photons per unit time, accelerating the formation of the reactive nitrene intermediates required for covalent bonding. researchgate.net |
This table summarizes the key factors influencing the efficiency of biomolecule immobilization using this compound, based on established research findings. researchgate.net
The principles of photoinitiated conjugation are particularly advantageous for the functionalization of microfluidic devices. Microfluidics involves the manipulation of small fluid volumes within channels of micrometer dimensions, offering benefits such as reduced sample consumption, faster analysis times, and the potential for high-throughput analysis. nih.gov Surface functionalization is critical for defining specific reaction zones and preventing non-specific binding within these devices. microfluidicshub.eunih.gov
Photoinitiated conjugation using this compound allows for the precise immobilization of biomolecules at specific locations within pre-fabricated, enclosed microfluidic channels. By directing light through a mask or using a focused laser beam, specific regions on the inner surfaces of the channels can be selectively biotinylated. This spatial control is difficult to achieve with standard chemical methods that would modify the entire channel surface.
This technique enables the creation of multiplexed biosensors within a single microfluidic chip, where different zones are functionalized with distinct biotinylated antibodies or probes to detect multiple analytes simultaneously. The covalent nature of the photobiotin linkage ensures that the immobilized molecules remain stable under the continuous flow conditions typical of microfluidic assays. mju.ac.kr The avidin-biotin system provides a versatile platform for attaching various recognition elements, making it adaptable for a wide range of microfluidic applications, from diagnostics to drug discovery. frontiersin.org
Label-Free Detection Systems in Biosensors
Label-free detection methods monitor binding events in real-time without the need for fluorescent or radioactive labels, simplifying assay procedures and allowing for the direct study of molecular interactions. The quality of the sensor's surface chemistry is paramount for the performance of these systems. This compound provides a means to create highly stable and well-organized molecular layers, which enhances the specificity and sensitivity of label-free biosensors.
Interferometry is an optical technique that measures changes in the refractive index at a sensor surface. When a target molecule binds to a receptor immobilized on the surface, the local refractive index increases, causing a measurable phase shift in the reflected light. The magnitude of this shift is proportional to the amount of bound mass.
Research has shown that using photobiotin to create the surface chemistry for interferometric biosensors significantly improves their performance. nih.gov In one such application, a surface was first functionalized with photobiotin, followed by the binding of avidin and then a biotinylated DNA probe. This layered architecture provides a robust and well-defined sensing interface. The covalent attachment of photobiotin ensures the stability of the entire sensing layer, leading to lower signal drift and higher reproducibility compared to surfaces prepared by simple physical adsorption. nih.gov This enhanced stability allows for the reliable detection of subsequent binding events, such as the hybridization of complementary DNA strands to the immobilized probes, with high sensitivity. nih.gov
The robust and spatially controlled immobilization offered by this compound can be integrated with various advanced biosensor architectures to improve their analytical performance.
Surface Plasmon Resonance (SPR) Biosensors: SPR is another highly sensitive, label-free technique that detects changes in the refractive index at a metal surface. nih.govnih.gov The performance of SPR biosensors is critically dependent on the controlled immobilization of the ligand. Using photobiotin to create a covalent, patterned surface can reduce non-specific binding and ensure that receptor molecules are immobilized in a consistent orientation, thereby increasing the specificity and reproducibility of the measurement. cnr.itresearchgate.net The high stability of the photobiotin linkage is crucial for withstanding the multiple regeneration cycles often used in SPR analysis. core.ac.uk
Electrochemical Biosensors: In these sensors, the binding of a target molecule to a receptor immobilized on an electrode surface causes a measurable change in an electrical property, such as current or potential. youtube.com Photobiotin can be used to functionalize electrode materials like carbon paste. nih.gov The adsorptive nature of photobiotin on such surfaces, combined with its ability to covalently bind upon photoactivation, allows for the creation of stable, electroactive layers. This leads to enhanced sensitivity; for example, electrochemical sensors using photobiotin have been able to detect streptavidin concentrations as low as 10⁻¹² M. nih.gov
Graphene Field-Effect Transistor (GFET) Biosensors: GFET biosensors are an emerging class of ultrasensitive devices that detect binding events through changes in the electrical conductivity of a graphene channel. nih.govscilit.com The specificity and sensitivity of GFETs are highly dependent on the precise immobilization of probe molecules. Photoinitiated patterning with photobiotin allows for the functionalization of the graphene surface with high spatial resolution, ensuring that only the active sensing area is modified. This minimizes background noise and enhances the signal-to-noise ratio, contributing to the ultrahigh sensitivity of these devices.
The table below presents representative data from an SPR experiment, illustrating the sensor's response to varying concentrations of an analyte (Streptavidin) binding to a biotinylated surface. This demonstrates the sensitivity achievable with well-designed surface chemistry, a goal facilitated by immobilization reagents like this compound.
| Analyte Concentration | SPR Signal Response (RU) |
| 500 pM | ~50 |
| 1 nM | ~100 |
| 2 nM | ~150 |
| 4 nM | ~225 |
| 8 nM | ~300 |
| 1.6 µM | ~400 (Saturation) |
This table is based on data extracted from SPR sensorgrams monitoring the real-time binding of streptavidin to a biotinylated mixed self-assembled monolayer, demonstrating a clear concentration-dependent response. cnr.it
Methodological Considerations and Experimental Protocols
Photochemical Activation Parameters
The covalent attachment of Photobiotin (B1226016) acetate (B1210297) salt to target molecules is initiated by photoactivation of its aryl azide (B81097) group. The efficiency of this process is highly dependent on the irradiation conditions and temperature control.
The choice of light source and the duration and intensity of irradiation are critical for achieving optimal labeling with Photobiotin acetate salt. The photoactivatable aryl azide group of photobiotin is most effectively activated by light in the wavelength range of 260-475 nm. wikipedia.orgoup.com
One effective and accessible light source for this purpose is a sunlamp, such as a Philips Ultraphil MLU 300W lamp. oup.com A typical protocol involves irradiating the sample for approximately 15 minutes. oup.com The distance between the light source and the sample is a key parameter influencing the intensity of irradiation; a distance of 10 cm has been used effectively. oup.com For applications involving photocleavable biotin (B1667282) analogs, wavelengths in the 300–350 nm range have been shown to be efficient for cleavage, which can also inform the selection of light sources for activation. nih.govoup.comresearchgate.net
It is crucial to work in subdued light when handling solutions of this compound to prevent premature activation. oup.comgoogle.com The progress of the photolysis reaction can be monitored by observing the change in the absorbance spectrum of the this compound solution. oup.com
Table 1: Recommended Photochemical Activation Parameters for this compound
| Parameter | Recommended Condition | Source(s) |
| Light Source | Sunlamp (e.g., Philips Ultraphil MLU 300W) | oup.com |
| Wavelength Range | 260-475 nm | wikipedia.orgoup.com |
| Irradiation Time | 15 minutes | oup.com |
| Sample Distance | 10 cm from light source | oup.com |
The photochemical activation process can generate heat, which may be detrimental to the stability of the target biomolecules, particularly proteins and nucleic acids. Therefore, maintaining a controlled, low temperature during photolysis is essential.
A common and effective method for temperature control is to place the sample in an ice-water bath during the irradiation step. oup.com This simple setup helps to dissipate the heat generated by the lamp and maintain the integrity of the biological sample. The sample can be contained within a siliconized glass capillary tube, which is then immersed in the ice-water bath. oup.com
Purification and Sample Preparation Methodologies
Following the photo-labeling reaction, it is imperative to remove unreacted this compound and prepare the labeled sample in a suitable buffer for downstream applications. Rigorous quality control is also necessary to ensure the success of the labeling and the integrity of the biomolecule.
The removal of excess, unreacted this compound is a critical step to prevent interference in subsequent detection steps that rely on biotin-avidin interactions. The purification strategy will depend on the nature of the labeled biomolecule.
For labeled nucleic acids, a common and effective method involves a two-step extraction and precipitation process. oup.com First, the reaction mixture is extracted with 2-butanol. This step serves to remove the unreacted, hydrophobic photobiotin. oup.com Following the extraction, the biotin-labeled nucleic acid is recovered from the aqueous phase by ethanol (B145695) precipitation. oup.combitesizebio.combioecho.comsci-hub.se This procedure has been shown to effectively remove all photolyzed photobiotin that is not covalently coupled to the DNA. oup.com For oligonucleotides, purification by high-performance liquid chromatography (HPLC) is also a viable option to ensure high purity. spherotech.com
For labeled proteins, common techniques for removing small, unconjugated molecules include dialysis and gel filtration chromatography. moleculardevices.com These methods separate the larger, biotinylated protein from the smaller, unreacted this compound based on size.
The choice of buffer is critical for both the labeling reaction and the subsequent storage and use of the biotinylated molecule.
For labeling nucleic acids with this compound, the reaction can be carried out in simple aqueous solutions such as water or a neutral buffer like 0.1 mM EDTA. oup.comgoogle.com
For protein labeling, it is generally recommended to use a buffer that is free of primary amines, such as Tris, as these can compete with the target protein for reaction with some biotinylation reagents. jenabioscience.com While this compound reacts via a different mechanism (photo-activated nitrene insertion) than amine-reactive NHS esters, using a non-amine-based buffer like phosphate-buffered saline (PBS) at a pH of 7.0-7.2 is a safe and common practice. moleculardevices.com For some biotinylation reactions, a slightly alkaline pH of around 8.3 has been found to be optimal. jenabioscience.com The solubility and stability of the target protein in the chosen buffer are paramount.
This compound is soluble in water and aqueous solutions. google.comsigmaaldrich.comsigmaaldrich.com Stock solutions can be prepared in water and are stable for at least five months when stored frozen at -15°C to -20°C and protected from light. oup.comsigmaaldrich.comsigmaaldrich.com
Table 2: Recommended Buffer Systems for this compound Labeling
| Biomolecule | Recommended Buffer | Key Considerations | Source(s) |
| Nucleic Acids | Water or 0.1 mM EDTA, pH 7.0 | Simple, non-interfering buffers are effective. | oup.comgoogle.com |
| Proteins | Phosphate-Buffered Saline (PBS), pH 7.0-7.2 | Avoid buffers containing primary amines. Ensure protein stability and solubility. | moleculardevices.com |
After purification, it is essential to perform quality control to assess the success of the labeling reaction and the integrity of the labeled biomolecule.
Assessment of Labeling Efficiency: The degree of biotin incorporation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. vectorlabs.comgbiosciences.comfishersci.iemesoscale.comthermofisher.com This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, resulting in a measurable change in absorbance at 500 nm. gbiosciences.comfishersci.ie From this, the molar ratio of biotin to the protein or nucleic acid can be calculated. gbiosciences.comthermofisher.com
Analysis of Labeled Biomolecule Integrity and Mobility: Gel electrophoresis is a straightforward method to qualitatively assess the outcome of the labeling reaction. Successful biotinylation of a protein or nucleic acid can often be observed as a mobility shift on a polyacrylamide or agarose (B213101) gel, respectively, especially when complexed with streptavidin. peakproteins.comnih.gov This also allows for a visual inspection of the integrity of the biomolecule after the labeling and purification procedures.
Mass Spectrometry: For a more detailed and definitive analysis of labeled proteins, mass spectrometry is a powerful tool. peakproteins.comresearchgate.netnih.govnih.govresearchgate.net It can be used to confirm the covalent attachment of biotin to the protein and to identify the specific amino acid residues that have been modified. researchgate.net This level of detail is invaluable for understanding the impact of labeling on protein structure and function.
Detection and Quantification Techniques
Following the successful labeling of target molecules with this compound, a variety of methods can be employed for their detection and quantification. These techniques leverage the high-affinity interaction between biotin and avidin or streptavidin, which can be conjugated to reporter molecules like enzymes or fluorophores. Furthermore, mass spectrometry has emerged as a powerful tool for the detailed characterization of biotinylated proteins and peptides in the field of proteomics.
Colorimetric and Fluorometric Detection Approaches
Colorimetric and fluorometric methods offer sensitive and widely accessible approaches for detecting photobiotin-labeled molecules. These techniques typically rely on the specific binding of enzyme or fluorophore-conjugated avidin or streptavidin to the biotin tag.
Colorimetric detection is often achieved using an enzyme-conjugated avidin complex. A common example involves avidin or streptavidin linked to alkaline phosphatase. nih.govnih.gov After the biotinylated probe binds to its target (e.g., on a nitrocellulose membrane), the membrane is incubated with the enzyme-avidin complex. nih.gov The subsequent addition of a chromogenic substrate, such as a mixture of 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT), results in the formation of a colored precipitate at the location of the target molecule. nih.gov This method is highly sensitive, capable of detecting target sequences in the picogram range. nih.govnih.gov For instance, the use of photobiotin labeling with avidin-alkaline phosphatase detection for proteins separated by electrophoresis can increase sensitivity by 64- to 1024-fold compared to standard Coomassie blue staining, with detection limits below 10 pg. nih.gov
Fluorometric detection provides an alternative, high-throughput method for quantification. One sophisticated approach is a microplate-based assay utilizing fluorescence resonance energy transfer (FRET). nih.gov This system uses a complex of avidin labeled with a fluorescent dye (e.g., Alexa Fluor 488) and a quencher molecule, 2-(4'-hydroxyazobenzene) benzoic acid (HABA), which occupies the biotin-binding sites of the avidin. nih.gov In this state, HABA quenches the fluorescence of the Alexa Fluor 488 dye. nih.gov When a sample containing biotinylated molecules is introduced, the biotin displaces the HABA quencher due to its higher affinity for avidin. nih.gov This displacement disrupts the FRET, leading to an increase in fluorescence intensity that is directly proportional to the amount of biotin in the sample. nih.gov This assay is rapid and sensitive, capable of detecting as little as 4 picomoles of biotin within 15 minutes. nih.gov
Table 1: Comparison of Detection Approaches for Biotinylated Molecules
| Detection Method | Principle | Reporter System | Typical Substrate/Wavelength | Reported Sensitivity |
| Colorimetric | Enzyme-catalyzed conversion of a soluble substrate into a colored, insoluble product. | Avidin-Alkaline Phosphatase | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) / Nitro blue tetrazolium (NBT) | < 10 pg to 1-10 pg nih.govnih.gov |
| Fluorometric (FRET) | Displacement of a quencher from a fluorescently-labeled avidin by biotin, leading to an increase in fluorescence. | Alexa Fluor 488-labeled Avidin / HABA quencher | Excitation/Emission maxima of the fluorophore (e.g., Alexa Fluor 488) | 4 pmol nih.gov |
Mass Spectrometry-Based Characterization in Proteomics
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of proteins labeled with this compound, providing detailed insights into protein interactions, modifications, and localization. creative-proteomics.com While the biotin tag is primarily used for the enrichment of target proteins, direct detection of the biotin modification on peptides by MS is crucial for unambiguously distinguishing labeled proteins from non-specific contaminants. nih.govnih.gov
A significant challenge in biotin-based proteomics is that unlabeled contaminant proteins can co-enrich with biotinylated targets, complicating data analysis. nih.gov To address this, methods have been developed to improve the direct detection of the biotin-containing peptides themselves. One such strategy is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method. nih.govnih.gov Unlike conventional approaches that enrich proteins before digestion, the DiDBiT protocol involves digesting the proteins into peptides first, followed by the enrichment of the biotin-tagged peptides. nih.gov This reduction in sample complexity prior to MS analysis significantly enhances the identification of biotinylated peptides, improving detection by up to 200-fold compared to traditional methods. nih.govnih.gov
During MS data analysis, biotinylated peptides are identified by searching for specific mass additions corresponding to the biotin tag on amino acid residues. nih.gov For example, labeling with NHS-biotin results in a mass gain of 226.0776 Da on lysine (B10760008) residues. researchgate.net
Table 2: Mass Shifts of Biotinylation Reagents in MS Analysis
| Biotinylation Method | Target Residue | Mass Shift (Da) |
| NHS-biotin | Lysine | +226.0776 researchgate.net |
| Azidohomoalanine (AHA) followed by click chemistry with biotin | Methionine | +523.2749 nih.gov |
For quantitative proteomics, stable isotope-labeled versions of biotin can be utilized. nih.gov By using "light" and "heavy" biotin, which differ by a known mass (e.g., +4 Da), the relative abundance of proteins under different experimental conditions can be determined. nih.gov
Furthermore, the fragmentation patterns of biotinylated peptides in tandem mass spectrometry (MS/MS) can yield signature ions that confirm the presence of the modification. For instance, biotinylated lysine residues produce a characteristic immonium ion (ImKbio) at a mass-to-charge ratio (m/z) of 327.185. nih.gov The heavy-biotin labeled equivalent would appear at m/z 331.214. nih.gov It is also important to consider that the covalent attachment of a biotin tag can alter the physicochemical properties of a peptide, notably increasing its hydrophobicity and potentially reducing its charge state by modifying a lysine residue. biorxiv.orgbiorxiv.org These changes necessitate adjustments to liquid chromatography (LC) gradients and MS acquisition parameters to ensure the efficient separation and detection of the modified peptides. biorxiv.orgbiorxiv.org
Table 3: Mass Spectrometry Parameters for Biotinylated Peptide Analysis
| Analysis Aspect | Key Finding/Parameter | m/z Value | Reference |
| Signature Ion | Immonium ion of light biotinylated lysine (ImKbio) | 327.185 | nih.gov |
| Signature Ion | Immonium ion of heavy (d4) biotinylated lysine | 331.214 | nih.gov |
| Quantitative Analysis | Mass difference between light and heavy biotin labels | +4 Da | nih.gov |
| MS1 Tolerance | Typical setting for high-resolution MS | 10 ppm | nih.gov |
| MS2 Tolerance | Typical setting for high-resolution MS | 0.02 Da | nih.gov |
Emerging Trends and Future Directions in Photobiotin Acetate Salt Research
Development of Novel Photobiotin (B1226016) Derivatives and Analogs
The core structure of photobiotin acetate (B1210297) salt provides a versatile scaffold for the development of novel derivatives and analogs with enhanced or specialized functionalities. Research in this area focuses on modifying the linker arm, the photoreactive group, and the biotin (B1667282) moiety itself to create probes tailored for specific experimental needs. These modifications aim to improve labeling efficiency, introduce new functionalities, or alter the binding characteristics of the probe.
One area of development involves the synthesis of biotin analogues with altered binding affinities for avidin (B1170675) and streptavidin. For instance, researchers have designed and synthesized biotin carbonate and carbamate (B1207046) analogues where the hydrogen-bond donor NH group(s) of the cyclic urea (B33335) moiety are replaced with oxygen. nih.gov This modification results in a reversible binding interaction with streptavidin, which can be advantageous in applications where controlled release of the labeled molecule is desired. nih.gov
Another direction is the creation of functionalized biotin derivatives where modifications are made at the N-1' position, leaving the valeric acid side chain available for other conjugations. nih.gov This allows for the development of dual-function probes that can, for example, participate in in vivo acylation of targeted proteins while also carrying another functional group. nih.gov While N-1' modification can lead to a decrease in affinity for avidin, the interaction often remains strong enough for many applications. nih.gov
Furthermore, the synthesis of biotin derivatives containing reactive groups like maleimides or pyridyl disulfides allows for specific targeting of sulfhydryl groups in proteins. iris-biotech.de These sulfhydryl-reactive biotinylation reagents enable the formation of cleavable disulfide bonds, which can be useful for downstream analysis. iris-biotech.de The development of such novel derivatives is expanding the toolkit available to researchers for a wide array of applications in chemical biology and drug discovery.
| Derivative/Analog | Modification | Key Feature | Potential Application |
| Biotin Carbonate/Carbamate | Replacement of NH groups in the cyclic urea with oxygen | Reversible binding to streptavidin | Controlled release applications |
| N-1' Functionalized Biotin | Modification at the N-1' position | Free valeric acid side chain for further conjugation | Dual-function probes, in vivo acylation studies |
| Sulfhydryl-Reactive Biotin | Incorporation of maleimide (B117702) or pyridyl disulfide groups | Specific targeting of cysteine residues | Site-specific protein labeling, cleavable linkages |
Advancements in High-Throughput Screening Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates. eisenbros.co.ilnih.govnih.gov The integration of photobiotin acetate salt and its derivatives into HTS platforms offers a versatile method for developing novel assays, particularly for identifying molecules that modulate protein-protein interactions or protein-nucleic acid interactions.
The fundamental principle behind using photobiotin in HTS is proximity-dependent labeling. In this approach, a protein of interest is tagged, and upon photoactivation, the photobiotin probe covalently labels interacting partners within a close radius. nih.govnih.govnih.gov This "snapshot" of the molecular neighborhood can be adapted for HTS to screen for compounds that disrupt or enhance these interactions. For example, a decrease in the biotinylation of a known interacting protein in the presence of a test compound would indicate that the compound interferes with the interaction.
Automated microscopy platforms are increasingly being used in HTS for cell-based assays. nih.govtamu.edu Photobiotin-based proximity labeling can be coupled with such platforms for high-content screening. Cells can be treated with a library of compounds, followed by photo-biotinylation, and then stained with fluorescently labeled streptavidin. Automated imaging and analysis can then quantify the extent of biotinylation, providing a readout of the compound's effect. This approach is particularly powerful for identifying compounds that affect the localization or composition of protein complexes within the cell.
The development of intein-mediated protein biotinylation strategies also holds promise for HTS applications. nih.gov These methods allow for the efficient, site-specific biotinylation of proteins, which can then be used to create protein microarrays for screening compound libraries or for affinity selection of binding partners from complex mixtures. nih.gov
| HTS Application | Principle | Potential Readout |
| Protein-Protein Interaction Screening | Proximity-dependent photo-biotinylation | Change in biotinylation of a target protein |
| High-Content Cellular Screening | Automated microscopy of fluorescently labeled biotinylated proteins | Alterations in subcellular localization or intensity of biotin signal |
| Protein Microarray Screening | Immobilization of in vivo biotinylated proteins | Binding of fluorescently labeled compounds or interacting partners |
Integration with Advanced Imaging Modalities for Enhanced Visualization
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, have broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. eisenbros.co.ilnih.govhellobio.comnih.govnih.govphotonics.comnih.govresearchgate.nettudelft.nl The integration of photobiotin-based labeling with these advanced imaging modalities opens up new avenues for high-resolution mapping of molecular interactions within their native cellular context.
In STORM, the precise localization of individual fluorescent molecules is used to reconstruct a super-resolution image. eisenbros.co.ilnih.govphotonics.comnih.govscispace.com Photo-switchable fluorescent probes are central to this technique. nih.govnih.govscispace.comresearchgate.net While photobiotin itself is not a fluorophore, it can be used to recruit fluorescently labeled streptavidin to specific sites within the cell. By using photo-activatable dyes conjugated to streptavidin, it is possible to achieve the stochastic activation required for STORM imaging. This allows for the super-resolution visualization of the spatial organization of biotinylated molecules.
STED microscopy achieves super-resolution by using a second laser to deplete fluorescence in the outer region of the excitation spot, effectively narrowing the point spread function. nih.govresearchgate.nettudelft.nlnih.gov Photoactivatable dyes are also being developed for use in STED microscopy, allowing for imaging before and after photoactivation. nih.govresearchgate.net Photobiotin can be used in conjunction with STED by labeling a target with photobiotin and then detecting it with a fluorescently labeled streptavidin that is compatible with STED imaging. This approach would enable the nanoscale visualization of the distribution of a protein of interest and its proximal partners.
A developing area is microscopy-guided subcellular proteomics, where photo-biotinylation is triggered in specific, user-defined regions of interest within a cell. biorxiv.orgsyncell.comresearchgate.net This technique allows for the spatial purification of proteins from distinct subcellular locations with high precision, which can then be identified by mass spectrometry. biorxiv.orgsyncell.comresearchgate.net This combination of advanced microscopy and proteomics provides a powerful tool for discovering novel protein constituents of specific cellular compartments. biorxiv.orgsyncell.comresearchgate.net
| Advanced Imaging Modality | Role of Photobiotin | Potential Outcome |
| STORM (Stochastic Optical Reconstruction Microscopy) | Recruitment of photo-switchable fluorophore-conjugated streptavidin | Super-resolution mapping of biotinylated molecules |
| STED (Stimulated Emission Depletion) Microscopy | Labeling of targets for detection with STED-compatible fluorescent streptavidin | Nanoscale visualization of the distribution of specific proteins and their interactomes |
| Microscopy-Guided Proteomics | Spatially controlled photo-biotinylation in defined subcellular regions | Identification of the proteome of specific organelles or cellular structures |
Exploration in Systems Biology and Multi-Omics Studies
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govscilifelab.senih.gov Photobiotin-based proximity labeling is emerging as a powerful tool in this field, particularly in the realm of proteomics, by enabling the characterization of protein-protein interaction networks and the composition of subcellular proteomes. whiterose.ac.uk
Chemoproteomics, a key component of systems biology, utilizes chemical probes to study protein function and interaction in complex biological systems. whiterose.ac.uk this compound and its derivatives serve as versatile probes in this context. By fusing a photoactivatable biotin ligase to a protein of interest, researchers can map its interactome in living cells. researchgate.net The biotinylated proteins can then be enriched and identified using mass spectrometry-based proteomics. nih.gov This approach is particularly valuable for identifying transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation. harvard.edu
The integration of proximity labeling-based proteomics with other omics data can provide a more holistic view of cellular processes. For example, by combining transcriptomic and metabolomic data, researchers can identify gene-metabolite relationships that are specific to a particular phenotype. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com When proteomic data from photobiotin-based experiments is added to this, it becomes possible to link changes in gene expression and metabolite levels to alterations in protein interaction networks. This integrated multi-omics approach can reveal the regulatory mechanisms underlying complex biological phenomena. mdpi.com
Furthermore, quantitative proteomics techniques can be combined with photobiotin labeling to study the dynamics of protein interactions in response to various stimuli or in different disease states. youtube.com By using stable isotope labeling or label-free quantification methods, researchers can compare the interactomes of a protein of interest under different conditions, providing insights into the rewiring of protein networks. youtube.com
| Omics Level | Application of Photobiotin-Based Labeling | Integrated Insight |
| Proteomics | Identification of protein-protein interaction networks and subcellular proteomes | Mapping the cellular machinery and its organization |
| Transcriptomics | - | Correlating changes in gene expression with alterations in protein interactions |
| Metabolomics | - | Linking metabolic pathways to the function of specific protein complexes |
| Multi-Omics Integration | Provides the protein interaction layer | A comprehensive understanding of cellular regulation and function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
